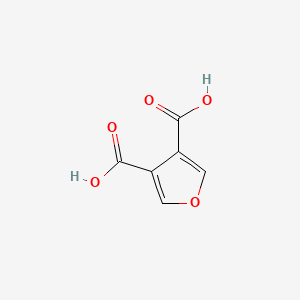

3,4-Furandicarboxylic acid

描述

Contextualization of Furanic Building Blocks in Sustainable Chemistry Research

Furanic compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are considered key platform chemicals. eucelac-platform.eursc.org They are derived from the dehydration of C5 and C6 sugars found in abundant non-food biomass, positioning them as sustainable building blocks for a new generation of chemicals and polymers. eucelac-platform.euresearchgate.net The transition from petroleum-based refineries to integrated biorefineries is a critical step in this green chemical revolution, with furan (B31954) derivatives playing a pivotal role. rsc.org The U.S. Department of Energy has even recognized 2,5-furandicarboxylic acid (FDCA) as one of the top value-added chemicals from biomass, highlighting its potential. mdpi.com

Significance of Isomeric Furandicarboxylic Acids in Materials Science and Organic Synthesis Research

Furandicarboxylic acids (FDCAs) are a versatile class of monomers, with different isomers offering unique properties for materials science applications. wur.nlrsc.org While 2,5-FDCA has been extensively studied as a bio-based substitute for terephthalic acid in the production of polyesters like polyethylene (B3416737) furanoate (PEF), its isomers, 2,4-FDCA and 3,4-FDCA, are gaining attention for their potential to create polymers with novel characteristics. wur.nlrsc.orgacs.org The position of the carboxylic acid groups on the furan ring significantly influences the resulting polymer's properties, such as thermal stability and crystallinity. wur.nlrsc.org In organic synthesis, these di-acids serve as valuable starting materials for the construction of complex heterocyclic compounds and functionalized derivatives. ontosight.ai

Historical Development of Research on Furandicarboxylic Acid Isomers

The history of FDCA research dates back to 1876 when Fittig and Heinzelmann first synthesized 2,5-FDCA, which they named dehydromucic acid. acs.orgacs.org However, for many years, these compounds remained largely of academic interest due to the lack of cost-effective production methods. mdpi.com It wasn't until the recent push for sustainable alternatives to petroleum-based products that research into FDCAs, including their various isomers, experienced a significant resurgence. acs.orgnih.gov Modern synthetic methods, such as the Henkel reaction, have been found to produce not only the 2,5-isomer but also the 2,4- and 3,4-isomers, opening up new avenues for research and application. rsc.orgacs.org

In-Depth Analysis of 3,4-Furandicarboxylic Acid

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a central furan ring with two carboxylic acid groups attached to the 3 and 4 positions. This specific arrangement of functional groups imparts distinct chemical and physical properties compared to its isomers. It is a crystalline solid with the chemical formula C₆H₄O₅ and a molecular weight of 156.09 g/mol . biosynth.com

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄O₅ |

| Molecular Weight | 156.09 g/mol |

| Melting Point | 372.6 °C |

| SMILES | C1=C(C(=CO1)C(=O)O)C(=O)O |

Synthesis and Production Methods

The synthesis of this compound can be achieved through various chemical routes. One documented method involves the hydrolysis of its corresponding diester, diethyl 3,4-furandicarboxylate. google.com This process typically involves refluxing the diester with a base, such as sodium hydroxide (B78521) in an aqueous ethanol (B145695) solution, followed by acidification to precipitate the dicarboxylic acid. google.com Another approach involves the cyclization of a dialkoxymethyl succinic acid ester using an acidic cyclizing agent. google.com

Applications of this compound in Materials Science

Monomer for Polyester (B1180765) and Polyamide Synthesis

This compound is a valuable monomer for the synthesis of novel polyesters and polyamides. When used in melt polycondensation with diols, it can produce high molecular weight polyesters. rsc.orgrsc.org For instance, the polyester synthesized from 3,4-FDCA and ethylene (B1197577) glycol (3,4-PEF) is a semi-crystalline material. wur.nlrsc.org Interestingly, polyesters derived from 3,4-FDCA have shown comparable or even higher thermal stability than those made from the more common 2,5-FDCA. wur.nlrsc.org The reactivity of 3,4-FDCA in polycondensation is not significantly hindered by the ortho-positioning of the carboxylic acid groups, allowing for the formation of high molecular weight polymers. rsc.org

Linker in Metal-Organic Frameworks (MOFs)

The dicarboxylate nature of this compound makes it a suitable organic linker for the construction of metal-organic frameworks (MOFs). MOFs are crystalline materials with a porous structure, formed by the coordination of metal ions or clusters with organic ligands. researchgate.netresearchgate.net While research has predominantly focused on 2,5-FDCA as a linker, the unique geometry of the 3,4-isomer offers the potential to create MOFs with novel topologies and properties. researchgate.netacs.orgacs.org The use of furan-based linkers is particularly appealing due to their renewable sourcing. researchgate.net

| MOF | Metal Node | Linker | Potential Application |

|---|---|---|---|

| CAU-52 | Fe₃(μ₃-O) | 2,5-Furandicarboxylic acid | Gas storage and separation |

| [Co₃(FDA)₄(CH₃OH)₂]n | Co(II) | 2,5-Furandicarboxylic acid | Magnetic materials |

| [Gd₂Co(FDA)₄(H₂O)₄]n | Gd(III), Co(II) | 2,5-Furandicarboxylic acid | Luminescent and magnetic materials |

Role of this compound in Organic Synthesis

Starting Material for Heterocyclic Compound Synthesis

This compound serves as a valuable precursor in the synthesis of more complex heterocyclic compounds. researchgate.net Its furan core and two carboxylic acid groups provide multiple reaction sites for further chemical transformations. For example, the dicarboxylic acid can be converted to its corresponding dicarbonyl dichloride, which is a reactive intermediate for the synthesis of various heterocyclic systems. google.com

Derivatization for Functional Materials

The carboxylic acid groups of this compound can be derivatized to create a wide range of functional materials. Esterification with different alcohols can lead to the formation of diesters with potential applications as plasticizers. google.com Furthermore, derivatives of this compound have been investigated for their potential biological activity and use in biomedical applications. ontosight.airesearchgate.netabo.fi For instance, certain furan dicarboxylic acid derivatives have been studied for their role in the uremic syndrome and their interaction with plasma proteins. nih.gov There is also growing interest in developing luminescent materials from furan-based compounds, and the derivatization of 3,4-FDCA could lead to novel materials with interesting photophysical properties. acs.org

Structure

3D Structure

属性

IUPAC Name |

furan-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O5/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLAFCZSYRXBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CO1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187502 | |

| Record name | Furan-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3387-26-6 | |

| Record name | 3,4-Furandicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3387-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan-3,4-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003387266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Furandicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-3,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Furandicarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5A48RX2NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Pathways for 3,4 Furandicarboxylic Acid

Traditional Chemical Synthesis Routes

Established chemical synthesis provides reliable, albeit sometimes harsh, methods for the production of 3,4-furandicarboxylic acid. These routes are characterized by the use of strong oxidizing agents and specific reaction conditions to achieve the desired dicarboxylic acid.

A principal strategy for synthesizing this compound involves the oxidation of furan (B31954) derivatives that are substituted at the 3 and 4 positions. This approach leverages the susceptibility of the furan ring's side chains to oxidation while aiming to preserve the integrity of the heterocyclic core.

The oxidation of 3,4-dimethylfuran (B29692) stands as a direct and common method for the preparation of this compound. In this reaction, the two methyl groups attached to the furan ring are oxidized to carboxylic acid functionalities. This transformation requires potent oxidizing agents and carefully controlled conditions to maximize the yield of the desired diacid and minimize side reactions, such as ring cleavage.

Strong oxidizing agents are essential for the conversion of the alkyl side chains of furan derivatives to carboxylic acids.

Potassium Permanganate (B83412) (KMnO₄): As a powerful oxidant, potassium permanganate is frequently employed for the oxidation of alkyl-substituted aromatic and heterocyclic compounds. libretexts.orgnitrkl.ac.in The reaction with 3,4-dimethylfuran typically proceeds in an aqueous medium. The permanganate ion (MnO₄⁻) attacks the methyl groups, leading to their progressive oxidation to carboxylates. The reaction mechanism is complex and can involve multiple intermediate steps. nitrkl.ac.in The efficiency of the oxidation is influenced by factors such as temperature, pH, and the molar ratio of the reactants.

Nitric Acid (HNO₃): Concentrated nitric acid is another effective oxidizing agent for this transformation. The reaction with nitric acid is typically carried out at elevated temperatures. google.com The oxidizing power of nitric acid increases with its concentration and the reaction temperature. inorganicventures.com However, the use of nitric acid requires careful control to prevent unwanted nitration of the furan ring or oxidative degradation of the molecule. google.com

To achieve a high yield of this compound and prevent over-oxidation or degradation of the furan ring, the reaction conditions must be meticulously controlled.

Key parameters that are controlled include:

Temperature: Lower temperatures are often preferred to moderate the reactivity of the strong oxidizing agents and improve selectivity.

Concentration of Oxidant: A stoichiometric or slight excess of the oxidizing agent is typically used to ensure complete oxidation of the methyl groups.

Reaction Time: The duration of the reaction is optimized to allow for the complete conversion of the starting material while minimizing the formation of byproducts.

pH: The pH of the reaction medium can significantly influence the oxidizing potential of agents like potassium permanganate and can affect the stability of the furan ring.

The table below summarizes typical research findings for the oxidation of 3,4-disubstituted furans.

| Starting Material | Oxidizing Agent | Reaction Conditions | Product | Yield (%) | Reference |

| 3,4-Dimethylfuran | Potassium Permanganate | Aqueous solution, controlled temperature | This compound | Not specified | |

| 3,4-Dimethylfuran | Nitric Acid | Controlled conditions | This compound | Not specified |

Disproportionation reactions offer an alternative pathway to furandicarboxylic acids, including the 3,4-isomer, although it is typically a minor product.

The Henkel reaction, or Raecke process, involves the thermal rearrangement of alkali metal salts of aromatic carboxylic acids to form dicarboxylic acids and the parent aromatic compound. google.com In the context of furan chemistry, potassium 2-furoate can undergo disproportionation to yield furan and various isomers of furandicarboxylic acid. rsc.orgscispace.com This reaction is typically conducted at high temperatures and in the presence of a catalyst, such as cadmium iodide (CdI₂) or zinc chloride (ZnCl₂). rsc.orgscispace.com

While the primary products of the Henkel disproportionation of potassium 2-furoate are the 2,5- and 2,4-isomers of furandicarboxylic acid, trace amounts of this compound can also be formed. rsc.orgacs.org Research has shown that the selectivity towards the different isomers is influenced by the reaction conditions and the catalyst used. rsc.orgwur.nl Studies have reported the formation of 3,4-FDCA at yields of less than 5% under specific Henkel reaction conditions. rsc.orgacs.org

The table below presents research findings on the formation of furandicarboxylic acid isomers via the Henkel reaction.

| Starting Material | Catalyst | Temperature (°C) | Products | Isomer Distribution (%) | Reference |

| Potassium 2-furoate | CdI₂ or ZnCl₂ | 260 | Furan, 2,5-FDCA, 2,4-FDCA, 3,4-FDCA | 2,5-FDCA (70%), 2,4-FDCA (30%), 3,4-FDCA (<5%) | rsc.orgrsc.org |

Disproportionation Reactions

Formation as a Minor Isomer in Multiproduct Syntheses

In various chemical syntheses aiming for furan-based dicarboxylic acids, this compound often emerges as a minor or trace isomer alongside its more predominantly formed counterparts, 2,5-FDCA and 2,4-FDCA. One notable example is the Henkel-type disproportionation reaction, where all three isomers can be formed simultaneously. acs.org In such reactions, the selectivity towards 3,4-FDCA is typically not significant, with reported yields often being less than 5%. acs.orgacs.org This low yield is a key reason why the 3,4-isomer is less investigated compared to the 2,5- and 2,4-isomers. acs.org

The synthesis of furanic-aliphatic polyesters has also highlighted the existence of 3,4-FDCA. While 2,5-FDCA is the most studied building block for bio-based polymers, research has explored the enzymatic polymerization of 2,4-FDCA and 3,4-FDCA with various diols. digitellinc.comrug.nl These studies acknowledge the presence and potential of the 3,4-isomer, even though it is produced in smaller quantities. digitellinc.comrug.nl

Bio-Based and Green Chemistry Synthesis Approaches

The growing demand for sustainable and environmentally friendly chemical processes has spurred research into bio-based and green chemistry routes for synthesizing furan derivatives, including 3,4-FDCA.

Catalytic Oxidation of Biomass-Derived Furans

The catalytic oxidation of furans derived from biomass is a key strategy for producing valuable chemicals. rsc.org Furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), both obtainable from lignocellulosic biomass, are important platform molecules that can be oxidized to their corresponding carboxylic acids. rsc.org While the primary focus of many studies is the production of 2,5-FDCA from HMF, the reaction pathways can sometimes lead to the formation of other isomers. rsc.orgmdpi.com The choice of catalyst and reaction conditions plays a crucial role in the selectivity of these oxidation reactions. rsc.org

Enzymatic Synthesis and Biotransformation Pathways

Enzymatic and microbial processes offer a green alternative to traditional chemical synthesis, often operating under milder conditions with high selectivity.

Enzyme cascade reactions, which involve multiple enzymes working in tandem, have been developed for the synthesis of furandicarboxylic acids from biomass-derived starting materials. d-nb.inforsc.orgresearchgate.net These one-pot reactions can convert substrates like HMF into FDCA with high efficiency. d-nb.inforsc.orgresearchgate.net For instance, a cascade involving galactose oxidase and aldehyde oxidase has been used to produce FDCA. d-nb.inforsc.orgresearchgate.net While these cascades are often optimized for the production of 2,5-FDCA, the potential for producing other isomers like 3,4-FDCA exists, depending on the substrate and the specificity of the enzymes employed. digitellinc.com

The oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) is a well-studied pathway in bio-based chemical production. nih.govresearchgate.netmdpi.com This transformation typically proceeds through two main routes, both of which can be catalyzed by enzymes. nih.govresearchgate.net In one pathway, the aldehyde group of HMF is first oxidized to a carboxylic acid, forming 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), which is then further oxidized. nih.govresearchgate.net In the alternative pathway, the alcohol group is oxidized first to yield 2,5-diformylfuran (DFF). nih.govresearchgate.net Both pathways ultimately converge to produce 5-formyl-2-furancarboxylic acid (FFCA), which is then oxidized to FDCA. nih.govresearchgate.net

Enzymes such as HMF oxidase (HMFO) have been identified and engineered to catalyze the complete oxidation of HMF to FDCA. researchgate.netasm.orgnih.gov While the primary product is 2,5-FDCA, the complexity of these multi-step oxidations and the potential for side reactions could theoretically lead to the formation of other isomers, although this is not the main focus of most studies.

Whole-cell biocatalysis, using microorganisms to convert substrates into desired products, is a promising approach for the sustainable production of chemicals. tandfonline.commdpi.com Several microorganisms have been identified and engineered for the conversion of HMF to FDCA. tandfonline.commdpi.com For example, strains of Pseudomonas putida have been genetically modified to express enzymes like HMF/furfural oxidoreductase, enabling the production of FDCA from HMF with high yields. nih.gov

The metabolic pathways within these microorganisms are complex, and while the main goal is often the production of 2,5-FDCA, the possibility of minor isomer formation exists. tandfonline.comaimspress.com The biotransformation of HMF in various microbial strains can lead to different intermediates and end products, depending on the specific enzymes present in the organism. tandfonline.comresearchgate.net

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

2.2.3. Electrocatalytic Production Methodologies rsc.org 2.2.4. Principles of Green Chemistry in this compound Synthesis rsc.org

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Chemical Reactivity and Reaction Mechanisms of 3,4 Furandicarboxylic Acid

Carboxylic Acid Functional Group Reactions

The two carboxylic acid groups located at the 3- and 4-positions of the furan (B31954) ring are the primary sites for a variety of nucleophilic acyl substitution reactions. These reactions allow for the synthesis of a wide array of derivatives, including esters, amides, and salts.

3,4-Furandicarboxylic acid can be converted to its corresponding diesters through reaction with alcohols, a process that is typically catalyzed by a strong acid. This reaction, known as Fischer esterification, is an equilibrium process. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. To favor the formation of the ester, the alcohol is often used in large excess as the solvent.

The synthesis of polyesters using furan-based monomers is an area of significant research, with copolyesters having been synthesized from mixtures of 2,5- and 2,4-furandicarboxylic acid isomers with various diols like ethylene (B1197577) glycol, 1,3-propanediol (B51772), and 1,4-butanediol (B3395766). acs.org While direct esterification of this compound is less documented than its 2,5- and 2,4-isomers, the principles of Fischer esterification are directly applicable. The existence of commercial diesters such as dimethyl 3,4-furandicarboxylate and diethyl 3,4-furandicarboxylate confirms that these reactions are synthetically accessible. acs.org

Alternatively, esterification can be achieved under milder conditions by first converting the dicarboxylic acid to a more reactive derivative, such as the diacyl chloride. This intermediate readily reacts with alcohols to form the diester. For the related 2,5-Furandicarboxylic acid (FDCA), this is a common strategy to produce esters like dimethyl-FDCA to improve solubility and stability for polymerization processes. mdpi.comwikipedia.org

Table 1: Examples of this compound Esters and Related Synthesis Principles

| Derivative Name | Formula | Synthesis Principle | Reference |

|---|---|---|---|

| Dimethyl 3,4-furandicarboxylate | C₈H₈O₅ | Fischer Esterification or Acyl Chloride Route | acs.org |

| Diethyl 3,4-furandicarboxylate | C₁₀H₁₂O₅ | Fischer Esterification or Acyl Chloride Route | acs.org |

The conversion of this compound into diamides requires reaction with primary or secondary amines. A direct reaction between the carboxylic acid and an amine is generally inefficient as the basic amine deprotonates the acidic carboxylic acid to form an unreactive carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid group must first be "activated".

Common methods for amide bond formation include:

Conversion to Acyl Chlorides: The dicarboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding diacyl chloride. This highly electrophilic intermediate then reacts rapidly with an amine to yield the diamide. wikipedia.orgfishersci.co.uk

Use of Coupling Reagents: A wide variety of coupling reagents are used in organic synthesis to facilitate amide bond formation directly from carboxylic acids and amines without isolating an acyl chloride. hepatochem.com These reagents activate the carboxylic acid to form a highly reactive intermediate in situ. Commonly used coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uknih.gov Other phosphonium- or uronium-based reagents such as HBTU are also effective. researchgate.net

These methods are broadly applicable for forming amide bonds and can be applied to this compound to synthesize a range of diamides by selecting the appropriate amine. For instance, a regioselective monoamidation of the related 2,5-furandicarboxylic acid has been achieved using TBTU as the coupling reagent, demonstrating the fine control possible with these methods. researchgate.net

Table 2: Common Reagents for Amidation of Carboxylic Acids

| Reagent Class | Examples | Role | Reference |

|---|---|---|---|

| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Forms acyl chloride intermediate | wikipedia.orgfishersci.co.uk |

| Carbodiimides | EDC, DCC | Forms O-acylisourea intermediate | fishersci.co.uknih.gov |

As a dicarboxylic acid, this compound readily undergoes acid-base reactions with inorganic or organic bases to form carboxylate salts. Reaction with two equivalents of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) will fully deprotonate both carboxylic acid groups, yielding the corresponding disodium (B8443419) or dipotassium (B57713) 3,4-furandicarboxylate salt. The use of one equivalent of base can lead to a mixture of the monosalt and disalt.

The formation of potassium salts of furoic acids is a key step in the Henkel reaction, where aromatic carboxylate salts are thermally rearranged to more stable dicarboxylates. rsc.orgrsc.org For example, reacting potassium-2-furoate at high temperatures can yield a mixture of furan-2,5- and furan-2,4-dicarboxylic acids. rsc.orgrsc.org This highlights the importance of salt derivatives in the synthesis and transformation of furandicarboxylic acids. Furthermore, the diacid is a strong complexing agent, capable of chelating metal ions such as Ca²⁺, Cu²⁺, and Pb²⁺. wikipedia.org

Furan Ring Reactivity and Transformations

The furan ring in this compound is an aromatic system, but its reactivity is significantly modulated by the presence of the two electron-withdrawing carboxylic acid groups.

The furan ring is inherently electron-rich and generally undergoes electrophilic aromatic substitution much more readily than benzene. rsc.org However, the reactivity of the ring is highly sensitive to the nature of its substituents. The two carboxylic acid groups on this compound are strongly electron-withdrawing, which significantly deactivates the furan ring towards electrophilic attack. This deactivation occurs because the substituents pull electron density from the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles.

In a typical furan ring, electrophilic substitution preferentially occurs at the C2 and C5 positions, which are adjacent to the oxygen atom. For this compound, the only available positions for substitution are indeed C2 and C5. Despite the deactivation, if an electrophilic substitution reaction were to occur under harsh conditions (e.g., strong acids and high temperatures), it would be expected to take place at these positions. However, the strongly deactivating nature of the two adjacent carboxyl groups makes such reactions challenging, and they may require conditions severe enough to cause degradation of the molecule.

Furan and its derivatives are susceptible to degradation and ring-opening reactions, particularly under strongly acidic or oxidative conditions. rsc.org The aromaticity of furan is less pronounced than that of benzene, making the ring more liable to undergo addition reactions or cleavage. rsc.org

For this compound, the presence of two electron-withdrawing carboxylic acid groups is expected to have a stabilizing effect on the furan ring, making it more resistant to acid-catalyzed polymerization or ring-opening compared to unsubstituted furan. nih.gov However, under sufficiently harsh oxidative or acidic conditions, the ring can still be cleaved. For instance, the oxidation of furan derivatives is a key step in the production of valuable chemicals, but can also lead to ring-opening if not controlled. mdpi.comcetjournal.itnih.gov The stability of furanic compounds is a critical factor in their application, with studies showing that degradation pathways are highly dependent on the solvent and reaction conditions. nih.gov While specific ring-opening pathways for this compound are not extensively detailed, the general instability of the furan nucleus under certain conditions suggests that this remains a potential reaction pathway, especially during high-temperature processing or under strong chemical treatment. researchgate.net

An exploration of this compound's chemical behavior reveals distinct characteristics in its reactivity and reaction mechanisms, particularly when compared to its isomers. The positioning of its carboxylic groups governs its interaction in various chemical transformations, including hydrogenation, oxidation, and reduction processes.

Derivatization Strategies for Advanced Research Applications of 3,4 Furandicarboxylic Acid

Synthesis of Ester Derivatives for Polymer Research

The conversion of 3,4-FDCA into its ester derivatives is a fundamental step for its use in polymer science. The dimethyl ester of 3,4-FDCA (3,4-DMFDCA) is a key monomer for producing novel bio-based polyesters. These polymers are of interest for their unique properties conferred by the asymmetrical substitution pattern of the furan (B31954) ring, which contrasts with the linear polymers derived from the 2,5-isomer.

The synthesis of high-molecular-weight polyesters from 3,4-FDCA derivatives typically employs multi-step protocols that are optimized to achieve desired material properties.

Enzymatic Polymerization: A sustainable and green approach to polyester (B1180765) synthesis involves the use of enzymes. Candida antarctica lipase (B570770) B (CALB) has been effectively used as a biocatalyst for the copolymerization of 3,4-bis(hydroxymethyl)furan (3,4-BHMF)—the diol analog of 3,4-FDCA—with various furan dicarboxylate isomers and aliphatic diols. nih.govacs.org In these enzymatic polycondensation reactions, dimethyl 3,4-furandicarboxylate (3,4-DMFDCA) can be used as a monomer. The process is typically carried out in a solvent like diphenyl ether under vacuum at elevated temperatures (e.g., 80-95°C) for extended periods (48-72 hours) to facilitate the formation of high molecular weight polymers. mdpi.com Studies have shown that CALB exhibits different preferences for furan isomers, which affects the degree of polymerization. nih.govresearchgate.net

Melt Polycondensation: This is the most conventional method for producing polyesters. mdpi.comresearchgate.net While specific optimization data for 3,4-FDCA is scarce, the protocol is analogous to that used for its isomers. acs.org The process generally involves two stages:

Esterification/Transesterification: 3,4-FDCA or its dimethyl ester (3,4-DMFDCA) is reacted with a diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol) at temperatures below 200°C. This step is often catalyzed by metal compounds like titanium(IV) butoxide or antimony(III) oxide. researchgate.net

Polycondensation: The temperature is increased (above 200°C) and a high vacuum is applied to remove the condensation byproducts (water or methanol), driving the reaction toward the formation of long polymer chains. mdpi.commdpi.com

Optimization of these protocols involves adjusting the monomer feed ratio, catalyst concentration, reaction temperature, and time to control the polymer's molecular weight, crystallinity, and thermal properties. For instance, polyesters derived from 3,4-isomers have been noted for potentially higher thermal stability compared to their 2,5-counterparts. nih.gov

Table 1: Monomers and Polymerization Methods for 3,4-FDCA-based Polyesters

| Monomer A | Monomer B | Polymerization Method | Catalyst | Resulting Polymer Class |

|---|---|---|---|---|

| Dimethyl 3,4-furandicarboxylate (3,4-DMFDCA) | Aliphatic Diols (e.g., 1,6-hexanediol) | Enzymatic Polycondensation | Candida antarctica lipase B (CALB) | Furanic Copolyester |

| 3,4-Furandicarboxylic acid (3,4-FDCA) | Aliphatic Diols (e.g., ethylene glycol) | Two-Step Melt Polycondensation | Titanium(IV) butoxide (TBT) | Furanic Polyester |

| 3,4-bis(hydroxymethyl)furan (3,4-BHMF) | Dimethyl 2,5-furandicarboxylate | Enzymatic Polycondensation | Candida antarctica lipase B (CALB) | Furanic Copolyester nih.gov |

Functionalization for Bioconjugation and Probe Development

While specific literature on the functionalization of this compound for bioconjugation is limited, established chemical methods for carboxylic acids provide a clear framework for such modifications. The goal is to introduce reactive handles that can covalently link the furan scaffold to biomolecules like proteins, peptides, or nucleic acids, or to attach fluorescent or other reporter tags for use as molecular probes.

A primary strategy involves the activation of one or both carboxylic acid groups. Using carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), the carboxyl groups can be converted into reactive NHS-esters. These esters readily react with primary amines on biomolecules to form stable amide bonds. This allows for the direct conjugation of 3,4-FDCA to lysine (B10760008) residues in proteins or to amine-modified oligonucleotides.

Alternatively, one carboxyl group could be converted to a different functional group, such as an amine or a thiol, via reduction and subsequent chemical transformation. This would create a heterobifunctional derivative of 3,4-FDCA, enabling more complex, multi-step conjugation strategies.

Targeted Derivatization for Analytical Methodologies

The inherent properties of this compound—small size and high polarity—can lead to challenges in modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS). These challenges include poor retention on common reversed-phase columns and inefficient ionization. Targeted derivatization can overcome these limitations. d-nb.info

To improve its behavior in LC-MS analysis, 3,4-FDCA can be derivatized to increase its hydrophobicity and thus its retention on reversed-phase columns. This is typically achieved by esterification or amidation of the carboxylic acid groups. d-nb.info

By reacting the diacid with a reagent that introduces a bulky, non-polar group (e.g., a benzyl (B1604629) or other aromatic moiety), the resulting derivative will interact more strongly with the stationary phase of the column, leading to longer retention times and better separation from other polar analytes in a complex matrix. d-nb.infonih.gov This also reduces the significant ion suppression effects often seen with early-eluting polar compounds.

For mass spectrometry, particularly with electrospray ionization (ESI), the efficiency with which an analyte forms gas-phase ions is critical for sensitivity. While carboxylic acids can be analyzed in negative ion mode, the sensitivity is often poor. Derivatization to incorporate a group that is easily ionized in positive mode can lead to dramatic increases in detection sensitivity, sometimes by orders of magnitude. nih.govnih.gov

A common strategy is to couple the carboxylic acid groups with a reagent containing a permanently charged quaternary amine or a tertiary amine with high proton affinity. d-nb.infonih.gov For example, a reagent like 4-bromo-N-methylbenzylamine (4-BNMA) can be coupled to carboxylic acids using EDC. researchgate.nettulane.edu This reaction attaches a benzylamine (B48309) group that is readily protonated for highly efficient positive mode ESI detection. The presence of the bromine atom also imparts a characteristic isotopic pattern, which aids in the confident identification of the derivatized analyte in complex samples. researchgate.nettulane.edu

Table 2: Potential Derivatization Reagents for Enhanced Analytical Detection of 3,4-FDCA

| Reagent | Target Functional Group | Purpose | Analytical Enhancement |

|---|---|---|---|

| 4-bromo-N-methylbenzylamine (4-BNMA) | Carboxylic Acid | Amidation | Increases hydrophobicity; adds easily ionizable group and isotopic tag. researchgate.nettulane.edu |

| Cholamine | Carboxylic Acid | Amidation | Adds a permanently charged quaternary amine group. nih.gov |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carboxylic Acid | Activation for Amidation | Facilitates coupling to amine-containing reagents for improved ionization and retention. d-nb.info |

As a Monomer for Bio-Based Polyesters

Derived from renewable resources, 3,4-FDCA serves as a building block for creating bio-based polyesters, moving away from petroleum-based feedstocks. digitellinc.com The synthesis of polyesters from 3,4-FDCA and various diols has been successfully demonstrated, yielding materials with a range of molecular weights and thermal properties. rsc.org

Synthesis of Poly(ethylene furandicarboxylate) (3,4-PEF) and its Analogues

Poly(ethylene 3,4-furandicarboxylate), or 3,4-PEF, is the polyester synthesized from 3,4-FDCA and ethylene glycol. Research has focused on its synthesis and characterization to understand how the isomeric position of the carboxylic acid groups on the furan ring influences the final polymer properties. rsc.org

Melt polycondensation is a common and effective method for synthesizing furan-based polyesters, including those from 3,4-FDCA. This technique typically involves a two-step process: an initial esterification or transesterification followed by a polycondensation step at elevated temperatures and under high vacuum to remove the condensation byproducts and drive the reaction toward high molecular weight polymers. rsc.orgmdpi.com

For the synthesis of 3,4-PEF and its analogues, the dimethyl ester of 3,4-FDCA is often used in conjunction with a linear diol and a catalyst, such as titanium(IV) isopropoxide. rsc.orgacs.org The process involves a pre-polymerization stage at around 160 °C, followed by the polycondensation stage at higher temperatures, typically 210–215 °C, under reduced pressure. rsc.org This method has proven effective in producing polyesters with weight-average molecular weights (Mw) in the range of 34,000 to 65,000 g/mol and polydispersity indices (PDI) close to 2.0. rsc.org A key finding is that under similar polycondensation conditions, the reactivity of 3,4-FDCA is comparable to its 2,5- and 2,4-isomers, as evidenced by similar molecular weights and isolated yields. rsc.org This is noteworthy because the analogous ortho-phthalic acid often fails to yield high molecular weight polyesters via melt polycondensation. rsc.org

Table 1: Melt Polycondensation Synthesis and Molecular Weight of 3,4-FDCA-Based Polyesters

| Polymer Name | Diol Used | Mw ( g/mol ) | PDI |

|---|---|---|---|

| Poly(ethylene 3,4-furandicarboxylate) (3,4-PEF) | Ethylene Glycol | 34,000 | 2.1 |

| Poly(propylene 3,4-furandicarboxylate) (3,4-PPF) | 1,3-Propanediol (B51772) | 46,000 | 2.1 |

| Poly(butylene 3,4-furandicarboxylate) (3,4-PBF) | 1,4-Butanediol (B3395766) | 65,000 | 2.0 |

Source: Adapted from Thiyagarajan et al., 2013. rsc.org

Enzymatic polymerization is emerging as a greener alternative to traditional melt polycondensation, operating under milder, more eco-friendly conditions. digitellinc.com The use of enzymes, such as Candida antarctica Lipase B (CALB), has been explored for the synthesis of furan-based polyesters. digitellinc.comnih.gov While much of the research has focused on the 2,5- and 2,4-isomers of FDCA, studies have begun to explore the enzymatic polymerization of polyesters based on 3,4-FDCA. digitellinc.comacs.org

Research into the enzymatic synthesis of furanic-aliphatic polyesters has shown that CALB can catalyze the polymerization of 3,4-FDCA with linear diols. digitellinc.com This approach sheds light on enzyme catalysis as a sustainable method for developing polymers from the entire family of FDCA isomers. digitellinc.com Another related area of study involves the enzymatic copolymerization of 3,4-bis(hydroxymethyl)furan (3,4-BHMF), a diol derived from the reduction of 3,4-FDCA, with other furan dicarboxylate isomers and aliphatic diols. nih.govacs.org This research provides insight into the selectivity of enzymes like CALB for different furan-based monomer structures. nih.govacs.org

Copolyester Synthesis with Other Diols and Dicarboxylic Acids

Copolymerization is a key strategy for tuning the properties of polyesters. By incorporating different diols or dicarboxylic acids into the polymer chain alongside 3,4-FDCA, properties such as thermal stability, crystallinity, and biodegradability can be modified. mdpi.com

Polyesters have been synthesized by reacting 3,4-FDCA with a series of linear diols, including 1,3-propanediol and 1,4-butanediol, to create poly(propylene 3,4-furandicarboxylate) (3,4-PPF) and poly(butylene 3,4-furandicarboxylate) (3,4-PBF), respectively. rsc.org Furthermore, the incorporation of other furan-derived acids, such as 2,4-FDCA, as comonomers has been studied to enhance the thermal stability of the resulting copolyesters. mdpi.com This approach allows for the creation of a broad range of bio-based polymers with tailored characteristics.

Impact of Isomeric Substitution on Polyester Synthesis

The position of the carboxylic acid groups on the furan ring—whether 2,5-, 2,4-, or 3,4-substitution—has a dramatic impact on the properties of the resulting polyesters, though it does not significantly influence reactivity during melt polycondensation. rsc.org

Studies comparing polyesters synthesized from all three FDCA isomers reveal that while molecular weights and yields are comparable, the thermal properties and crystallinity are markedly different. rsc.org For instance, in the case of polyesters made with ethylene glycol, 2,5-PEF and 3,4-PEF are semi-crystalline materials, whereas 2,4-PEF is amorphous. rsc.orgacs.org This difference in crystallinity directly affects the material's potential applications. The asymmetric nature of the 2,4- and 3,4-isomers disrupts the polymer chain's ability to order and crystallize compared to the linear and symmetric 2,5-isomer. nih.gov

Structure-Property Relationships in this compound-Derived Polymers

The unique chemical structure of 3,4-FDCA directly influences the macroscopic properties of the polymers derived from it. The non-linear arrangement of the carboxyl groups introduces a "kink" in the polymer backbone, which affects chain packing, thermal behavior, and crystallinity. rsc.org

Thermogravimetric analysis (TGA) shows that polyesters derived from 3,4-FDCA possess thermal stability comparable to or even higher than their 2,5-FDCA counterparts. rsc.org However, differential scanning calorimetry (DSC) reveals significant differences in transition temperatures. The glass transition temperature (Tg) of 3,4-PEF is significantly lower than that of 2,5-PEF and 2,4-PEF. rsc.org A similar trend is observed for polyesters synthesized with 1,3-propanediol. rsc.org

Regarding melting transitions, the impact of isomeric substitution is profound. While 2,5-PEF has a melting point (Tm) of 209 °C, 3,4-PEF displays a much lower Tm of 155 °C after annealing. rsc.org In contrast, 2,4-PEF shows no melting point, confirming its amorphous nature. rsc.org The semi-crystalline nature of 3,4-PEF, confirmed by both DSC and wide-angle X-ray diffraction (WAXD), is an important characteristic for potential material applications. rsc.org

Table 2: Thermal Properties of FDCA-Based Poly(ethylene furandicarboxylate) (PEF) Isomers

| Polymer | Tg (°C) | Tm (°C) | Crystallinity |

|---|---|---|---|

| 2,5-PEF | 79 | 209 | Semi-crystalline |

| 2,4-PEF | 73 | None | Amorphous |

| 3,4-PEF | 59 | 155 (after annealing) | Semi-crystalline |

Source: Adapted from Thiyagarajan et al., 2013. rsc.org

Catalysis in Synthetic Transformations of 3,4 Furandicarboxylic Acid Precursors

Homogeneous Catalysis

Currently, there is a significant gap in the scientific literature regarding the application of homogeneous catalysis for the specific synthesis of 3,4-furandicarboxylic acid precursors. Research has predominantly focused on the 2,5-isomer, leaving the catalytic pathways for the 3,4-isomer largely unexplored.

Heterogeneous Catalysis

Detailed studies on the use of heterogeneous catalysts for the synthesis of this compound precursors are not widely available in the current body of scientific research. The subsections below reflect this lack of specific data.

Specific research detailing the use of vanadium-based, palladium, platinum, gold, or ruthenium catalysts for the synthesis of this compound precursors is not presently found in the available literature.

Information regarding the application of non-noble metal catalysts for the production of this compound precursors is not currently available in published research.

There is no available research data on the metal-support interactions and confinement effects in the context of heterogeneous catalysis for this compound precursor synthesis.

Biocatalysis for Selective Conversions

The application of biocatalysis for the selective conversion of precursors specifically into this compound is an emerging area with limited documentation. While enzymatic polymerization of its derivative, 3,4-bis(hydroxymethyl)furan, has been explored, the direct enzymatic synthesis of the diacid itself is not well-established researchgate.net.

Specific enzymatic oxidation mechanisms for the synthesis of this compound have not been detailed in the scientific literature. Research into enzymes like tyrosinase has shown oxidative decarboxylation of related compounds such as 3,4-dihydroxymandelate, but direct application to furan-based precursors for this compound has not been reported nih.gov.

Based on a comprehensive search of available scientific literature, there is insufficient information to generate a detailed article on the chemical compound "this compound" that adheres to the specific outline provided in your request. The vast majority of research on furandicarboxylic acids focuses on the 2,5-isomer (2,5-furandicarboxylic acid or FDCA), which is a well-known bio-based platform chemical.

Specifically, the following key areas of your outline could not be addressed for this compound due to a lack of published research:

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Structural Elucidation and Purity Assessment

¹H (proton) and ¹³C (carbon-13) NMR are instrumental in confirming the molecular structure of 3,4-Furandicarboxylic acid and assessing its purity. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons and carbons, respectively.

For this compound, the ¹H NMR spectrum is expected to show a singlet for the two equivalent protons on the furan (B31954) ring. The chemical shift of these protons is influenced by the electron-withdrawing carboxylic acid groups. Similarly, the ¹³C NMR spectrum will exhibit distinct signals for the different carbon atoms in the molecule: the carboxylic carbons, the furan ring carbons attached to the carboxyl groups, and the other two furan ring carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2, H-5 | ~8.0 - 8.5 | Singlet |

| COOH | >10 | Broad Singlet |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~160 - 170 |

| C-3, C-4 | ~145 - 155 |

| C-2, C-5 | ~115 - 125 |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Monitoring Reaction Progress and Polymer Microstructure

NMR spectroscopy is also invaluable for monitoring the progress of reactions involving this compound, such as esterification or polymerization. By taking spectra at different time intervals, the disappearance of reactant signals and the appearance of product signals can be tracked, allowing for the optimization of reaction conditions.

In the context of polymer chemistry, NMR is a critical tool for characterizing the microstructure of polymers derived from this compound. For example, in the synthesis of polyesters, ¹H NMR can be used to determine the degree of polymerization and to identify the end groups of the polymer chains.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This technique is particularly useful for identifying the functional groups present in a molecule.

Functional Group Identification and Bond Characterization

The FTIR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. The most prominent of these will be the broad O-H stretch from the carboxylic acid groups, typically appearing in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will result in a strong, sharp peak around 1700 cm⁻¹. Additionally, the C-O stretching and O-H bending vibrations will be visible. The furan ring itself will also exhibit characteristic C-H and C=C stretching and bending vibrations.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | ~1700 (strong, sharp) |

| Furan Ring | C=C Stretch | ~1500-1600 |

| Carboxylic Acid | C-O Stretch | ~1200-1300 |

| Furan Ring | C-H Stretch | ~3100-3150 |

| Carboxylic Acid | O-H Bend | ~900-950 (broad) |

Note: These are approximate ranges and can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structural features through the analysis of fragmentation patterns.

Fragmentation Pattern Analysis

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation pattern provides clues to the molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). The furan ring can also undergo characteristic fragmentation. The analysis of these fragments helps to confirm the identity of the compound.

Table 4: Expected Mass Spectrometry Fragments for this compound

| Fragment | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [C₆H₄O₅]⁺ | 156 | Molecular Ion |

| [C₆H₃O₄]⁺ | 139 | Loss of OH |

| [C₅H₃O₃]⁺ | 111 | Loss of COOH |

| [C₅H₄O₃]⁺ | 112 | Decarboxylation |

Note: The relative intensities of these fragments can vary depending on the ionization method and energy.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Analysis of Derivatives

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of 3,4-FDCA derivatives. This technique is particularly valuable due to its high sensitivity and selectivity, allowing for the analysis of complex mixtures and the characterization of a wide array of chemical structures.

In the analysis of 3,4-FDCA derivatives, such as esters, a reverse-phase (RP) HPLC method can be effectively utilized. For instance, the analysis of diethyl 3,4-furandicarboxylate can be achieved using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or, for MS compatibility, formic acid. The use of formic acid is crucial in LC-MS applications as it is a volatile acid that facilitates ionization in the mass spectrometer source without causing signal suppression or contamination.

The mass spectrometer, coupled to the HPLC system, provides detailed molecular weight information and fragmentation patterns of the eluting compounds. For diethyl 3,4-furandicarboxylate, mass spectrometry can confirm its molecular weight of 212.20 g/mol . nih.gov Furthermore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of volatile derivatives, providing complementary structural information. nih.gov

Beyond simple esters, HPLC-MS, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS), has been instrumental in characterizing more complex derivatives like copolyesters. In a study on the enzymatic synthesis of copolyesters using 3,4-bis(hydroxymethyl)furan (a derivative of 3,4-FDCA), MALDI-ToF MS was used to analyze the end groups and determine the random or block nature of the resulting copolymers. This analysis revealed the presence of both linear and cyclic species in the copolyester products. acs.orgnih.gov

The general approach for analyzing carboxylic acids and their derivatives by LC-MS often involves derivatization to enhance their chromatographic retention on reverse-phase columns and to improve their ionization efficiency in the mass spectrometer. nih.gov While specific derivatization strategies for a wide range of 3,4-FDCA derivatives are not extensively detailed in the available literature, the principles of derivatizing carboxylic acids for LC-MS analysis are well-established and can be applied to 3,4-FDCA and its derivatives to facilitate their detailed characterization. nih.gov

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers derived from this compound. This method separates polymer molecules based on their size in solution, allowing for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn.

In the synthesis of polyesters from 3,4-FDCA and various diols, GPC is routinely used to assess the success of the polymerization reaction. Research has demonstrated the synthesis of a range of polyesters from dimethyl 3,4-furandicarboxylate and linear diols such as ethylene (B1197577) glycol (EG), 1,3-propanediol (B51772) (PDO), 1,4-butanediol (B3395766) (1,4-BDO), and 2,3-butanediol (B46004) (2,3-BDO). researchgate.netwur.nl The resulting polymers were found to have medium to high molecular weights, with Mw values typically in the range of 34,000 to 65,000 g/mol and PDI values close to 2.0, which is characteristic of polyesters produced by melt polycondensation. researchgate.net

The choice of diol has been shown to influence the resulting molecular weight of the 3,4-FDCA based polyesters. For instance, in one study, the polyester (B1180765) synthesized from 3,4-FDCA and 1,4-butanediol exhibited a high molecular weight. nih.gov The specific molecular weight characteristics of several 3,4-FDCA based polyesters are detailed in the table below.

Interactive Data Table: Molecular Weight of 3,4-FDCA Based Polyesters Determined by GPC

| Polymer Code | Diol | Mn (g/mol) | Mw (g/mol) | PDI |

|---|---|---|---|---|

| 3,4-PEF | Ethylene glycol | 24,200 | 45,500 | 1.9 |

| 3,4-PPF | 1,3-Propane diol | 24,400 | 44,700 | 1.8 |

| 3,4-P14BF | 1,4-Butane diol | 30,700 | 61,800 | 2.0 |

| 3,4-P23BF | 2,3-Butane diol | 9,100 | 18,100 | 2.0 |

Data sourced from Thiyagarajan, S., et al. (2014). wur.nl

X-ray Diffraction (XRD) for Crystallinity Assessment

X-ray Diffraction (XRD) is a critical analytical technique for assessing the crystalline structure of materials. In the context of polymers derived from this compound, XRD is employed to determine the degree of crystallinity and to understand how the isomeric substitution of the furan ring affects the packing of polymer chains.

Studies comparing polyesters synthesized from different isomers of furandicarboxylic acid have utilized Wide-Angle X-ray Diffraction (WAXD), a specific application of XRD, to investigate their crystalline nature. For instance, the polyester derived from 3,4-FDCA and ethylene glycol (3,4-PEF) has been shown to be a semi-crystalline material. researchgate.netwur.nl This is in contrast to the amorphous nature of the polyester derived from the 2,4-FDCA isomer and ethylene glycol (2,4-PEF). researchgate.netwur.nl

The WAXD analysis of precipitated 3,4-PEF revealed a high degree of crystallinity, estimated to be around 55%. nih.gov This high crystallinity is a significant finding, as it influences the material's thermal and mechanical properties. The diffraction patterns of copolyesters containing 3,4-bis(hydroxymethyl)furan have also been studied, showing varying diffraction profiles depending on the comonomers used, which indicates differences in crystal packing. nih.gov For example, some copolyesters exhibited sharp peaks indicative of a semi-crystalline structure, while others showed a broad halo, characteristic of an amorphous material. acs.orgnih.gov

The crystallinity of these bio-based polyesters is a key factor in determining their potential applications, as it affects properties such as stiffness, strength, and thermal stability. The ability of 3,4-FDCA to produce semi-crystalline polyesters makes it an interesting monomer for the development of new bio-based plastics.

Computational and Theoretical Studies of 3,4 Furandicarboxylic Acid and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a versatile and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties and reactivity.

DFT calculations are a powerful tool for determining the stable conformations of molecules through geometry optimization. researchgate.netgoogle.comarxiv.org For 3,4-furandicarboxylic acid, DFT can be used to find the minimum energy structures in the gas phase or in solution, providing insights into the preferred spatial arrangement of the carboxylic acid groups relative to the furan (B31954) ring. The geometry of this compound can be optimized using various functionals and basis sets within the DFT framework to predict bond lengths, bond angles, and dihedral angles. nih.gov For example, the B3LYP functional is a popular choice that balances accuracy and computational efficiency for such calculations. nih.gov

Experimental data from X-ray crystallography provides the solid-state conformation of this compound, revealing details about its crystal structure. However, the conformation in the solid state is influenced by intermolecular forces in the crystal lattice. DFT calculations can complement this by predicting the intrinsic conformational preferences of an isolated molecule.

Below is a table summarizing key structural parameters of this compound, which can be theoretically determined using DFT.

| Parameter | Description | Theoretical Value (Example) |

| Bond Length (C=C) | The length of the double bonds within the furan ring. | DFT can predict these lengths. |

| Bond Length (C-O) | The length of the single bonds between carbon and oxygen in the furan ring. | DFT can predict these lengths. |

| Bond Angle (O-C-C) | The angle formed by the oxygen and two adjacent carbon atoms in the furan ring. | DFT can predict these angles. |

| Dihedral Angle | The angle between the plane of the furan ring and the plane of the carboxylic acid groups. | DFT can predict these angles. |

Note: The table provides examples of parameters that can be calculated. Specific values would require a dedicated DFT study.

DFT calculations are instrumental in elucidating reaction mechanisms at the molecular level, providing insights into transition states and reaction energy barriers. While specific DFT studies on catalytic reactions involving this compound are limited, research on the closely related 2,5-furandicarboxylic acid (2,5-FDCA) demonstrates the utility of this approach. For example, DFT has been used to study the enzymatic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-FDCA, identifying the roles of different intermediates and the active sites of the catalysts involved. acs.org Such studies can determine the rate-determining steps in a reaction pathway by calculating the activation energies for each step. This knowledge is crucial for designing more efficient and selective catalysts. The principles of these studies are directly applicable to understanding the synthesis and conversion of 3,4-FDCA.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While specific MD simulation studies focused solely on this compound are not prevalent, the technique has been applied to polyesters derived from the related 2,5-furandicarboxylic acid. For instance, MD simulations have been used to model blends of poly(butylene 2,5-furandicarboxylate) (PBF) and poly(lactic acid) (PLA). nih.gov These simulations can predict macroscopic properties such as miscibility, mechanical strength, and gas barrier properties based on the interactions at the molecular level. nih.gov Such computational studies can guide the development of new polyester (B1180765) blends incorporating 3,4-FDCA derivatives by predicting their material properties before synthesis.

The following table outlines the types of data that can be obtained from MD simulations of polyesters.

| Property | Description |

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. |

| Cohesive Energy Density | A measure of the intermolecular forces within the polymer, which relates to its miscibility with other polymers. |

| Diffusion Coefficient | A measure of how quickly small molecules (like gases) can move through the polymer matrix, which is important for barrier properties. |

| Mechanical Moduli | Properties such as Young's modulus, which describe the stiffness of the material. |

Quantum Chemical Approaches for Electronic Structure Analysis

Quantum chemical methods are essential for analyzing the electronic structure of molecules, which governs their chemical behavior. These methods can be used to calculate a variety of electronic properties of this compound. While a detailed electronic structure analysis of 3,4-FDCA is not extensively reported, quantum chemical calculations on the related 2,5-furandicarboxylic acid decarboxylase enzyme system illustrate the power of these techniques. researchgate.net In that study, quantum chemical calculations were used to investigate the substrate binding and the enzymatic reaction mechanism, providing insights into the electronic changes that occur during catalysis. researchgate.net

For the 3,4-FDCA molecule itself, quantum chemical methods can be used to compute properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Other properties that can be calculated include the ionization potential, electron affinity, and molecular electrostatic potential, which helps in understanding how the molecule will interact with other chemical species.

The table below lists some key electronic properties that can be determined for this compound using quantum chemical calculations.

| Electronic Property | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is an indicator of chemical reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

| Mulliken Charges | Partial charges assigned to individual atoms in the molecule, providing insight into charge distribution. |

| Molecular Electrostatic Potential | A map of the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich or electron-poor. |

Biological Interactions and Mechanistic Research of 3,4 Furandicarboxylic Acid Derivatives

Investigation of Potential Biological Activities of Derivatives

While research specifically investigating the biological activities of 3,4-furandicarboxylic acid derivatives is limited, the broader class of furan (B31954) derivatives has been the subject of extensive study, revealing significant potential in antimicrobial and anticancer applications.

The furan scaffold is a promising structural motif for the development of new antimicrobial agents. wipo.intmdpi.com Although direct studies on this compound derivatives are not prominent in the available literature, research on other furan carboxamide and carboxylic acid derivatives has demonstrated notable antimicrobial activity.

For instance, a study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives showed that these compounds, at a concentration of 64 µg/mL, effectively inhibit the growth of the yeast-like fungi Candida albicans. nih.gov The same study found that for most of the tested compounds, the minimum inhibitory concentration (MIC) against Escherichia coli was between 64 and 128 µg/mL, and the MIC against Staphylococcus aureus was 128 µg/mL for most derivatives. nih.gov

Similarly, the synthesis and evaluation of furan-3-carboxamides revealed that some of these derivatives exhibited significant in vitro antimicrobial activity against a panel of microorganisms, including yeast, filamentous fungi, and bacteria. biosynth.com Another study focused on furan-2-carboxamide derivatives reported that while most compounds showed low antibacterial activity, those containing a 2,4-dinitrophenylhydrazone moiety were the most active against E. coli. wikipedia.orgnih.gov Antifungal testing in the same study indicated that one 2,4-dinitrophenylhydrazone derivative was the most active, with other thiosemicarbazone and amide derivatives showing moderate activity. wikipedia.orgnih.gov

Furthermore, the natural furan fatty acid, 7,10-epoxyoctadeca-7,9-dienoic acid, has been shown to possess anti-staphylococcal properties, with a minimum inhibitory concentration (MIC) range of 125-250 mg/L against both methicillin-resistant (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA). nih.govnih.gov

Table 1: Antimicrobial Activity of Various Furan Derivatives

| Compound Class | Test Organism(s) | Key Findings |

|---|---|---|

| 3-Aryl-3-(furan-2-yl)propanoic acids | Candida albicans, Escherichia coli, Staphylococcus aureus | Inhibited C. albicans at 64 µg/mL. MIC against E. coli ranged from 64-128 µg/mL. MIC against S. aureus was 128 µg/mL. nih.gov |

| Furan-3-carboxamides | Yeast, filamentous fungi, bacteria | Exhibited significant in vitro antimicrobial activity against a panel of microorganisms. biosynth.com |

| Furan-2-carboxamide derivatives | Escherichia coli, Fungi | Derivatives with a 2,4-dinitrophenylhydrazone group were most active against E. coli. A specific 2,4-dinitrophenylhydrazone was most active against fungi. wikipedia.orgnih.gov |

| 7,10-Epoxyoctadeca-7,9-dienoic acid | Staphylococcus aureus (MRSA & MSSA) | Demonstrated anti-staphylococcal activity with a MIC range of 125-250 mg/L. nih.govnih.gov |

The furan ring is a key component in many compounds investigated for anticancer activity. wipo.intwur.nl While specific research into this compound derivatives is not widely available, numerous studies on other furan derivatives have shown promising results against various cancer cell lines.

One study synthesized a series of novel furan derivatives and their precursors, finding that several compounds exhibited pronounced anti-proliferative effects at micromolar concentrations against the HeLa (cervical cancer) cell line, with IC50 values ranging from 0.08 to 8.79 μM. researchgate.netthegoodscentscompany.com Some of these compounds also showed moderate to potent activity against the SW620 (colorectal cancer) cell line. researchgate.netthegoodscentscompany.com Mechanistic studies suggested that the anticancer activity may be mediated by promoting PTEN activity, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways. researchgate.netthegoodscentscompany.com

Another study focusing on new furan-based derivatives evaluated their cytotoxic activity against the MCF-7 breast cancer cell line. wur.nl Two compounds, a pyridine (B92270) carbohydrazide (B1668358) and an N-phenyl triazinone, showed significant activity with IC50 values of 4.06 and 2.96 μM, respectively. wur.nl These compounds were found to induce cell cycle arrest at the G2/M phase and promote cell death through apoptosis. wur.nl

Furthermore, new sugar derivatives incorporating furan and 1,3,4-thiadiazole (B1197879) rings were synthesized and tested against the HepG-2 (human liver carcinoma) cell line. bldpharm.com Several of these compounds revealed high anticancer activity, with IC50 values close to that of the reference drug, doxorubicin. bldpharm.com

Table 2: Anticancer Activity of Selected Furan Derivatives

| Compound Class | Cell Line(s) | Key Findings (IC50 Values) |

|---|---|---|

| Novel Furan Derivatives | HeLa (cervical), SW620 (colorectal) | IC50 values ranged from 0.08 to 8.79 μM against HeLa cells. Moderate to potent activity against SW620 cells. researchgate.netthegoodscentscompany.com |

| Furan-based Pyridine Carbohydrazide | MCF-7 (breast) | IC50 = 4.06 μM. wur.nl |

| Furan-based N-phenyl triazinone | MCF-7 (breast) | IC50 = 2.96 μM. wur.nl |

| Furan-thiadiazole-oxadiazole Sugar Derivatives | HepG-2 (liver) | High activity with IC50 values near that of doxorubicin. bldpharm.com |

Research on Drug Delivery Systems and Bioactive Precursors

While this compound itself has not been extensively studied as a component of drug delivery systems, the furan chemical scaffold is a valuable precursor for synthesizing biologically active molecules. thegoodscentscompany.com The isomer 2,5-furandicarboxylic acid (FDCA) is recognized as a key bio-based platform chemical, primarily for the production of polymers that can substitute for petroleum-based plastics. This highlights the role of furandicarboxylic acids as important monomer building blocks. wipo.int

One furan dicarboxylic acid derivative, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, has been identified as an inhibitor of plasma protein binding in patients with uremia. nih.gov This indicates that furan dicarboxylic acid structures can have specific biological interactions relevant to drug disposition and efficacy. Furthermore, 2-furancarboxylic acid, a related compound, is utilized in the pharmaceutical industry as a process intermediate, underscoring the role of furan-based acids as precursors in drug manufacturing. researchgate.net

Although direct applications of this compound in drug delivery are not documented, its structural properties suggest potential as a precursor for creating more complex molecules with therapeutic or drug-carrying capabilities. The two carboxylic acid groups provide reactive sites for esterification or amidation, allowing for the synthesis of a variety of derivatives.

Mechanistic Studies of Enzymatic Degradation of Furan Aldehydes and Related Compounds

Microorganisms have evolved specific enzymatic pathways to degrade potentially toxic furan aldehydes, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are often generated during the processing of lignocellulosic biomass. These degradation pathways are essentially detoxification mechanisms that convert the aldehydes into less harmful furanic alcohols and acids.

The microbial metabolism of these compounds has been studied in several microorganisms, with detailed pathways elucidated in bacteria like Cupriavidus basilensis HMF14. The initial steps in the degradation of both furfural and HMF involve oxidation and/or reduction reactions.

The degradation pathway for furfural typically proceeds through its oxidation to 2-furoic acid. This intermediate is then further metabolized, ultimately entering central metabolic pathways.

The degradation of HMF is more complex and involves several enzymatic steps. In C. basilensis HMF14, HMF is converted to 2,5-furandicarboxylic acid (FDCA). This FDCA is then decarboxylated to form 2-furoic acid, which subsequently enters the furfural degradation pathway. The genes encoding the enzymes responsible for these transformations have been identified and are often organized in clusters. The genetic and biochemical characterization of these microbial metabolic pathways is a subject of ongoing research, with potential applications in biorefining and the production of value-added chemicals like FDCA.

Sustainability and Environmental Considerations in 3,4 Furandicarboxylic Acid Research

Utilization of Renewable Feedstocks